

# Application Note: Protocols for Methyl Phenyl Cyanocarbonimidodithioate Reactions

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## Compound of Interest

Compound Name:	Methyl phenyl cyanocarbonimidodithioate
CAS No.:	152381-91-4
Cat. No.:	B122312

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## Executive Summary

### Methyl phenyl cyanocarbonimidodithioate (

) is a specialized electrophilic building block used in the synthesis of histamine H<sub>2</sub>-receptor antagonists (e.g., cimetidine analogs), potassium channel openers (e.g., pinacidil), and antiviral triazoles.

Unlike the symmetric Dimethyl cyanocarbonimidodithioate (DCCD), this mixed reagent possesses two distinct leaving groups: a methylthio (-SMe) group and a phenylthio (-SPh) group. This asymmetry enables chemoselective nucleophilic substitution, where the phenylthio group—being a superior leaving group due to resonance stabilization of the thiophenolate anion—can be displaced under milder conditions than the methylthio group. This allows for the precise, stepwise construction of unsymmetrical N-cyanoguanidines without the forcing conditions often required for DCCD.

## Chemical Profile & Mechanistic Insight

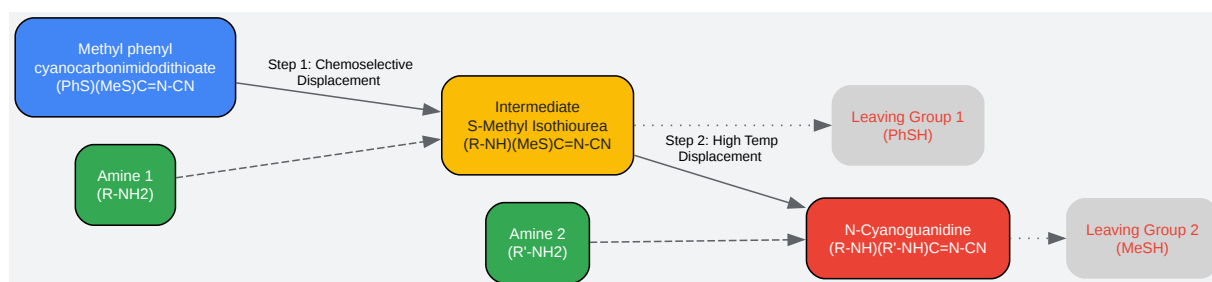
## Structural Properties

- IUPAC Name: Methyl phenyl N-cyanocarbonimidodithioate
- CAS Number: 152381-91-4[1][2][3]
- Molecular Formula:
- Molecular Weight: 224.30 g/mol
- Core Moiety: N-cyanoiminocarbonate ( )

## The "Push-Pull" Mechanism

The reactivity of this reagent is governed by the electron-withdrawing N-cyano group, which makes the central carbon highly electrophilic. The reaction proceeds via an Addition-Elimination (V) mechanism.

- Step 1 (Activation): The amine nucleophile attacks the central carbon.
- Step 2 (Elimination): The tetrahedral intermediate collapses, expelling the best leaving group.
  - Leaving Group Order:
  - Implication: Reaction with one equivalent of amine yields the S-methyl-N-cyanoisothiourea exclusively, retaining the -SMe group for subsequent reactions.



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Figure 1: Stepwise chemoselective displacement logic. The phenylthio group is ejected first, allowing isolation of the S-methyl intermediate.

## Experimental Protocols

### Protocol A: Synthesis of N-Cyano-S-methylisothiourea Intermediates

Objective: To selectively displace the phenylthio group with a primary amine (

) to form the stable isothiourea core. Scope: Applicable to synthesis of Pinacidil precursors and H<sub>2</sub>-antagonist skeletons.

Reagents:

- **Methyl phenyl cyanocarbonimidodithioate** (1.0 equiv)
- Primary Amine (e.g., Aniline, Pyridyl-alkylamine) (1.05 equiv)
- Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)
- Base (Optional): Triethylamine ( ) (1.1 equiv) – Use only if amine is a salt.

Procedure:

- Preparation: Dissolve 1.0 equiv of **Methyl phenyl cyanocarbonimidodithioate** in MeCN (5 mL/mmol).
  - Note: MeCN is preferred over EtOH to prevent solvolysis if the reaction is slow.
- Addition: Cool the solution to 0–5°C in an ice bath. Add the primary amine dropwise over 10 minutes.
  - Why: Controlling temperature prevents premature displacement of the second (-SMe) group.
- Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours.
  - Monitoring: Monitor by TLC (SiO<sub>2</sub>, Hexane:EtOAc). The starting material ( ) should disappear, and the intermediate ( ) should appear.
- Work-up:
  - Evaporate the solvent under reduced pressure.<sup>[4]</sup>
  - Purification: The residue often solidifies. Triturate with cold diethyl ether or ethanol to remove the thiophenol byproduct.
  - Alternative: If an oil remains, dissolve in DCM and wash with 1M NaOH (to remove PhSH), then dry over
- Yield: Typical yields are 85–95%.

#### Validation Data:

- <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): Look for the S-Methyl singlet at 2.5–2.7 ppm. The aromatic phenylthio signals (

7.4–7.6 ppm) from the starting material should be absent.

## Protocol B: Synthesis of N-Cyanoguanidines (Drug Substance Formation)

Objective: To displace the remaining methylthio group from the intermediate (Protocol A product) with a second amine.

Reagents:

- S-Methyl-N-cyanoisothiourea intermediate (from Protocol A)
- Secondary Amine or Primary Amine (1.2 – 1.5 equiv)
- Solvent: Ethanol (EtOH) or Isopropanol (IPA)
- Catalyst:

or

(Optional, for difficult amines)

Procedure:

- Dissolution: Suspend the isothiourea intermediate in EtOH (10 mL/mmol).
- Addition: Add the second amine.
- Reflux: Heat the reaction to reflux (78–80°C) for 6–12 hours.
  - Note: The -SMe group is a poorer leaving group than -SPh; thermal energy is required.
  - Optimization: If the amine is non-nucleophilic (sterically hindered), add 1.0 equiv of to precipitate AgSMe, driving the reaction to completion under milder conditions.
- Work-up:
  - Cool to room temperature.[5]

- If heavy metals were used, filter through Celite.
- Concentrate the filtrate. Recrystallize from EtOH/Water or EtOAc/Hexane.

## Protocol C: Heterocycle Formation (1,2,4-Triazoles)

Objective: Cyclization of the isothiourea with hydrazine to form amino-triazoles (common in antiviral research).

Procedure:

- Dissolve the S-methyl-N-cyanoisothiourea (Protocol A) in Ethanol.
- Add Hydrazine Hydrate (excess, 2–3 equiv).
- Reflux for 3–6 hours.
  - Mechanism:<sup>[4]</sup> Hydrazine displaces the -SMe group to form a guanidine-hydrazine intermediate, which intramolecularly attacks the nitrile carbon ( ) to close the 1,2,4-triazole ring.
- Result: 3,5-Diamino-1,2,4-triazole derivatives.

## Troubleshooting & Optimization Guide

Issue	Probable Cause	Corrective Action
Low Yield in Step 1	Competitive displacement of -SMe	Lower reaction temperature to 0°C; ensure strict 1:1 stoichiometry.
Thiophenol Odor/Contamination	Incomplete removal of PhSH	Wash organic layer with 1M NaOH or use polymer-supported scavenger resins.
No Reaction in Step 2	Poor nucleophilicity of Amine 2	Switch solvent to Dioxane or DMF (higher temp); Use Ag(I) or Hg(II) salts to activate the thioether.
Hydrolysis of Product	Wet solvents	Use anhydrous solvents; N-cyanoguanidines can hydrolyze to ureas under acidic aqueous conditions.

## Safety & Handling

- **Cyanide Moiety:** While the N-cyano group is stable, combustion or strong acid hydrolysis may release HCN. Work in a well-ventilated hood.
- **Thiol Byproducts:**
  - Thiophenol (PhSH): Released in Step 1. Highly toxic and malodorous. Treat glassware with bleach (hypochlorite) to oxidize residues before removal from the hood.
  - Methanethiol (MeSH): Released in Step 2. Gaseous and toxic. Use a caustic scrubber (NaOH trap) on the reflux condenser outlet.

## References

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